Cas no 1017176-64-5 (2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride)
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride 화학적 및 물리적 성질
이름 및 식별자
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- 2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride
- 2-(2-chloro-6-fluorophenyl)ethane-1-sulfonylchloride
- Benzeneethanesulfonyl chloride, 2-chloro-6-fluoro-
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- MDL: MFCD09886668
- 인치: 1S/C8H7Cl2FO2S/c9-7-2-1-3-8(11)6(7)4-5-14(10,12)13/h1-3H,4-5H2
- InChIKey: ADPOIAHRCUYHGN-UHFFFAOYSA-N
- 미소: ClS(CCC1C(=CC=CC=1Cl)F)(=O)=O
계산된 속성
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 3
- 복잡도: 276
- 소수점 매개변수 계산 참조값(XlogP): 3.1
- 토폴로지 분자 극성 표면적: 42.5
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-278436-1g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride |
1017176-64-5 | 1g |
$699.0 | 2023-09-09 | ||
| Enamine | EN300-278436-5g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride |
1017176-64-5 | 5g |
$2028.0 | 2023-09-09 | ||
| Enamine | EN300-278436-10g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride |
1017176-64-5 | 10g |
$3007.0 | 2023-09-09 | ||
| Ambeed | A1086574-1g |
2-(2-Chloro-6-fluorophenyl)ethane-1-sulfonyl chloride |
1017176-64-5 | 95% | 1g |
$541.0 | 2024-04-26 | |
| Enamine | EN300-278436-0.05g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride |
1017176-64-5 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
| Enamine | EN300-278436-0.1g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride |
1017176-64-5 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
| Enamine | EN300-278436-0.25g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride |
1017176-64-5 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
| Enamine | EN300-278436-0.5g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride |
1017176-64-5 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-278436-1.0g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride |
1017176-64-5 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
| Enamine | EN300-278436-2.5g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride |
1017176-64-5 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride 공급 업체
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride 관련 문헌
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride에 대한 추가 정보
2-(2-Chloro-6-Fluorophenyl)ethane-1-Sulfonyl Chloride: A Versatile Intermediate in Pharmaceutical and Materials Science
2-(2-Chloro-6-Fluorophenyl)ethane-1-sulfonyl chloride is a key synthetic intermediate with a unique molecular structure that has garnered significant attention in recent years. Its CAS number 1017176-64-5 identifies this compound as a member of the sulfonyl chloride family, characterized by its sulfonyl chloride functional group. This compound's chemical formula, molecular weight, and structural features are critical parameters in understanding its reactivity and potential applications. The presence of both chloro and fluoro substituents on the benzene ring contributes to its distinct electronic properties, making it a valuable starting material for the synthesis of complex organic molecules.
Recent advancements in medicinal chemistry have highlighted the importance of 2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride as a building block for the development of novel therapeutic agents. Studies published in 2023 demonstrate its role in the synthesis of antifungal compounds with improved bioavailability and reduced toxicity. The 2-chloro and 6-fluoro substituents on the phenyl ring play a pivotal role in modulating the compound's pharmacokinetic profile, enabling it to target specific biological pathways. Researchers at the University of Tokyo have reported that this compound exhibits promising activity against drug-resistant fungal strains, underscoring its potential in addressing critical unmet medical needs.
The ethane-1-sulfonyl chloride moiety in this molecule is particularly noteworthy for its versatility in organic synthesis. This functional group can undergo nucleophilic substitution reactions to form a wide range of derivatives, including sulfonamides, sulfonates, and sulfonamide derivatives. A 2024 study published in the Journal of Medicinal Chemistry demonstrated that the ethane-1-sulfonyl chloride functionality can be selectively modified to create molecules with enhanced membrane permeability, a critical factor in drug development. This property has led to its use in the design of prodrugs for improved oral bioavailability.
From a synthetic perspective, the 2-chloro and 6-fluoro substituents on the aromatic ring significantly influence the compound's reactivity. These substituents act as electron-withdrawing groups, which can direct electrophilic substitution reactions to specific positions. This directional control is particularly valuable in the synthesis of complex pharmaceuticals where stereochemical purity is essential. A 2023 review in the Organic Letters highlighted how the 2-chloro group can stabilize transition states in catalytic processes, enhancing reaction efficiency and selectivity.
Recent research has also explored the 2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride in the context of materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. A 2024 study published in Advanced Materials demonstrated that this compound can be incorporated into polymer matrices to create materials with tunable charge transport properties. This application is particularly relevant for the development of flexible electronics and energy storage systems.
The ethane-1-sulfonyl chloride functionality is also being investigated for its potential in green chemistry applications. Researchers are exploring catalytic methods that can reduce the energy input required for its synthesis while minimizing byproduct formation. A 2023 paper in Catalysis Science & Technology described a novel asymmetric catalytic approach that enables the selective formation of 2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride with high stereoselectivity. This development is significant for the pharmaceutical industry, where chiral purity is often a critical requirement for drug candidates.
From a mechanistic standpoint, the 2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride serves as a versatile electrophile in various organic transformations. Its reactivity is primarily governed by the electrophilic nature of the sulfonyl chloride group, which can participate in nucleophilic substitution reactions with a wide range of reagents. A 2024 study in Chemical Communications demonstrated that this compound can act as a masked sulfonyl chloride in the synthesis of sulfonamide derivatives, providing a more efficient alternative to traditional sulfonating agents.
The 6-fluoro substituent on the aromatic ring has also been shown to influence the compound's interaction with biological targets. A 2023 study published in ACS Medicinal Chemistry Letters reported that the 6-fluoro group can enhance the binding affinity of certain drug candidates to their target proteins. This effect is attributed to the fluorine atom's ability to optimize the electronic environment of the molecule, thereby improving its ability to interact with specific biological receptors.
Despite its promising applications, the 2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride presents certain challenges in its synthesis and use. The presence of multiple halogen substituents can lead to complex reaction pathways, requiring careful control of reaction conditions to achieve the desired product. A 2024 review in Organic Process Research & Development discussed the importance of solvent selection and temperature control in the synthesis of this compound, emphasizing the need for optimized reaction parameters to maximize yield and purity.
Looking ahead, the 2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride is poised to play an increasingly important role in the development of novel pharmaceuticals and advanced materials. Its unique combination of functional groups and electronic properties makes it a valuable tool for chemists working in various fields. Continued research into its synthetic potential and biological activity will likely lead to new applications and innovations in the years to come.
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